molecular formula C20H13Cl2N3O2 B11672149 2-(2H-benzotriazol-2-yl)-4-methylphenyl 2,4-dichlorobenzoate

2-(2H-benzotriazol-2-yl)-4-methylphenyl 2,4-dichlorobenzoate

Cat. No.: B11672149
M. Wt: 398.2 g/mol
InChI Key: BHQYVUZKUYPKCY-UHFFFAOYSA-N
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Description

2-(2H-benzotriazol-2-yl)-4-methylphenyl 2,4-dichlorobenzoate is a chemical compound known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its benzotriazole and dichlorobenzoate moieties, which contribute to its unique properties and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-benzotriazol-2-yl)-4-methylphenyl 2,4-dichlorobenzoate typically involves the reaction of 2-(2H-benzotriazol-2-yl)-4-methylphenol with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2H-benzotriazol-2-yl)-4-methylphenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzotriazole derivatives.

Scientific Research Applications

2-(2H-benzotriazol-2-yl)-4-methylphenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation from UV light.

    Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of coatings, adhesives, and other materials requiring UV stability.

Mechanism of Action

The mechanism of action of 2-(2H-benzotriazol-2-yl)-4-methylphenyl 2,4-dichlorobenzoate involves its ability to absorb UV light and dissipate the energy as heat, thereby preventing UV-induced degradation. The benzotriazole moiety plays a crucial role in this process by acting as a UV absorber. The compound may also interact with various molecular targets and pathways, contributing to its protective effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole derivative used as a UV stabilizer.

    Drometrizole: Known for its UV-absorbing properties and used in similar applications.

Uniqueness

2-(2H-benzotriazol-2-yl)-4-methylphenyl 2,4-dichlorobenzoate is unique due to its specific combination of benzotriazole and dichlorobenzoate moieties, which provide enhanced UV stability and potential therapeutic benefits. Its versatility in various fields, including chemistry, biology, medicine, and industry, further distinguishes it from other similar compounds.

Properties

Molecular Formula

C20H13Cl2N3O2

Molecular Weight

398.2 g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C20H13Cl2N3O2/c1-12-6-9-19(27-20(26)14-8-7-13(21)11-15(14)22)18(10-12)25-23-16-4-2-3-5-17(16)24-25/h2-11H,1H3

InChI Key

BHQYVUZKUYPKCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)N3N=C4C=CC=CC4=N3

Origin of Product

United States

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